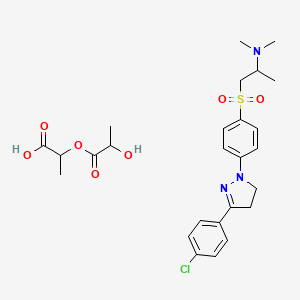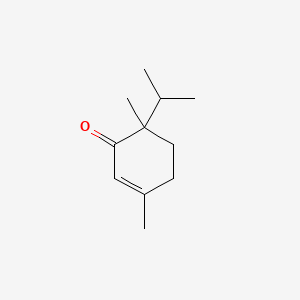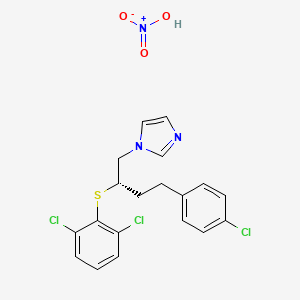
Butoconazole nitrate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoconazole nitrate, (S)-, is an imidazole derivative used primarily as an antifungal agent. It is effective against Candida species, particularly Candida albicans, which is responsible for vulvovaginal candidiasis . This compound is known for its fungicidal activity and is commonly used in gynecology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoconazole nitrate involves several steps. One common method starts with 4-chlorobenzyl chloride as the raw material. This undergoes a Grignard reaction with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran. The resulting intermediate is then reacted with epichlorohydrin to form 1-chloro-4-(4-chlorophenyl)-2-butanol .
Industrial Production Methods
For industrial production, the method involves synthesizing 1-chloro-4-(4-chlorophenyl)-2-butanol, followed by the synthesis of 1-(4-(4-chlorophenyl)-2-hydroxy-butyl) imidazole. This intermediate is then converted to butoconazole nitrate . The raw materials used are cost-effective and the reaction solvents are safer, making this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butoconazole nitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of butoconazole nitrate, which can be used for further chemical synthesis or pharmaceutical applications .
Applications De Recherche Scientifique
Butoconazole nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical assays and tests.
Biology: It is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: It is used in the treatment of vulvovaginal candidiasis and other fungal infections.
Industry: It is used in the formulation of antifungal creams and other pharmaceutical products.
Mécanisme D'action
The exact mechanism of action of butoconazole nitrate is not fully understood. it is believed to function similarly to other imidazole derivatives by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s structure, leading to increased permeability and ultimately the death of the fungal cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Clotrimazole
- Miconazole
- Econazole
- Ketoconazole
Comparison
Butoconazole nitrate is unique in its high efficacy against Candida albicans and its ability to be used in a single-dose treatment regimen. Unlike some other imidazole derivatives, it has a higher absorption rate and longer duration of action, making it more effective in treating fungal infections .
Propriétés
Numéro CAS |
151909-75-0 |
|---|---|
Formule moléculaire |
C19H18Cl3N3O3S |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1 |
Clé InChI |
ZHPWRQIPPNZNML-NTISSMGPSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




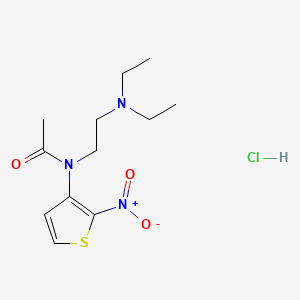
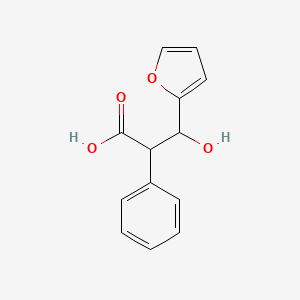





![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)


